molecular formula C21H20BrClN2O6 B4005047 3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate

3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate

Cat. No.: B4005047
M. Wt: 511.7 g/mol
InChI Key: CYQHUKKIWJHEEK-UHFFFAOYSA-N
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Description

3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C21H20BrClN2O6 and its molecular weight is 511.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 510.01933 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Quinazolinone Derivatives : The synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones has been explored, highlighting the reactivity of these compounds to form ethers, esters, and sulfonates, and their use in creating 2-styryl-4(3H)-quinazolinone derivatives through condensation with aromatic aldehydes. These derivatives demonstrate significant antibacterial efficiency (Badr, El-Sherief, & Mahmoud, 1980).

  • Exploration of Quinazolinonecarboxylic Acids : The study focuses on the synthesis of alkyl [2-(Ethoxycarbonyl)-3,4-dihydro-4-oxoquinazolin-3-yl]-, [2-(Ethoxycarbonyl)quinazolin-4-yloxy]-, and (5,6,7,8-Tetrahydro-2-phenylquinazolin-4-ylthio)alkanoates, exploring the diverse chemical reactions and potential uses of these quinazolinone derivatives (Süsse, Adler, & Johne, 1986).

Biological and Pharmacological Applications

  • Anticonvulsant Activity : Research has demonstrated that certain 4(3H)-quinazolinone derivatives structurally related to methaqualone possess notable anticonvulsant activity, with some compounds showing protection against seizures and low neurotoxicity, indicating potential medicinal applications (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).

  • Hypolipidemic Activities : A study on novel quinazolinones and their derivatives highlights their ability to lower triglyceride and total cholesterol levels. These compounds show good absorption and hypolipidemic activity, making them candidates for therapeutic agents in lipid disorders (Kurogi et al., 1996).

  • Analgesic Efficiency : Research on the synthesis and evaluation of oxy and oxo derivatives of 4(3H)-quinazolinone for analgesic effects reveals that certain derivatives, such as 3-[2-(2’,4’-difluoro-4-biphenylyloxy)ethyl]-4(3H)-quinazolinone, exhibit significant analgesic activity, suggesting potential use in pain management (Fisnerova et al., 1991).

  • Antiviral Bioactivities : The synthesis and evaluation of various 4(3H)-quinazolinone derivatives have shown moderate to good antiviral activity. Compound III-31, in particular, has been shown to inhibit virus proliferation and movement by enhancing the activity of defensive enzymes (Gao et al., 2007).

  • Antihistaminic Agents : The synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been explored for their H(1)-antihistaminic activity. Some compounds in this class have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).

Properties

IUPAC Name

3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O2.C2H2O4/c1-13-10-15(20)18(16(21)11-13)25-9-5-4-8-23-12-22-17-7-3-2-6-14(17)19(23)24;3-1(4)2(5)6/h2-3,6-7,10-12H,4-5,8-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQHUKKIWJHEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCCN2C=NC3=CC=CC=C3C2=O)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.